molecular formula C18H15ClN2O3 B2515054 N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide CAS No. 888463-29-4

N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide

Cat. No. B2515054
CAS RN: 888463-29-4
M. Wt: 342.78
InChI Key: XRGZNNOMAJKRMR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide, also known as CPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPB is a member of the benzofuran family of compounds and is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Scientific Research Applications

Chemical Properties and Reactions

N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide is involved in chemical reactions such as the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate. This process involves the conversion of 3-arylimino-2-indolinones to quinazolinediones and carbamic acid esters through intermediate compounds (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).

Spectroscopic Studies

The compound has been studied for its absorption and fluorescence spectra in different solvents, which aids in understanding its photophysical properties. This research is crucial for applications in photochemistry and related fields (Patil, Melavanki, Kapatkar, Ayachit, & Saravanan, 2011).

Structural and Electronic Properties

Its structural properties have been explored in various studies. For example, the synthesis and structural properties of N-3,4-(dichlorophenyl)-3-oxo-3-phenyl-2-(phenylcarbonyl)propanamide and its Cu(II) complex were investigated, providing insights into its geometrical and electronic structures (Sarıoğlu, Tok, Akkurt, Tahir, & Sönmez, 2016).

Fluorescence Quenching Studies

The fluorescence quenching of carboxamides, including this compound, by aniline and carbon tetrachloride in different organic solvents, has been studied. This research is significant for understanding the mechanisms of fluorescence quenching in various chemical environments (Patil, Melavanki, Nagaraja, Patil, Sanningannavar, & Kapatakar, 2013).

Polyamide Synthesis

Research has been conducted on the one-pot synthesis of dendritic polyamides, involving the use of carboxamides as key intermediates. Such studies are crucial for the development of new polymeric materials with potential applications in various industries (Yamakawa, Ueda, Takeuchi, & Asai, 1999).

Mechanism of Action

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include information on safe handling and storage procedures .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or potential modifications to its structure to enhance its properties .

Biochemical Analysis

Biochemical Properties

N-(3-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, such as monoamine oxidase B (MAO-B) . This interaction is crucial as it can modulate the levels of neurotransmitters in the brain, potentially impacting neurological functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain responses . This inhibition can lead to reduced inflammation and pain in affected cells.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes like MAO-B . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its substrate, leading to a decrease in the production of certain metabolites. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

properties

IUPAC Name

N-(3-chlorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-2-15(22)21-16-13-8-3-4-9-14(13)24-17(16)18(23)20-12-7-5-6-11(19)10-12/h3-10H,2H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGZNNOMAJKRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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